MFCD31714217
Description
For example, compounds such as CAS 1761-61-1 (MDL: MFCD00003330, C₇H₅BrO₂) and CAS 1533-03-5 (MDL: MFCD00039227, C₁₀H₉F₃O) share synthetic pathways and physicochemical characteristics that may align with MFCD31714217. These compounds are typically synthesized via catalytic methods in solvents like tetrahydrofuran (THF) or methanol, with an emphasis on green chemistry principles such as recyclable catalysts (e.g., A-FGO) .
Key inferred properties of this compound based on analogous compounds:
- Molecular complexity: Likely contains halogen or trifluoromethyl groups, given the prevalence of these moieties in similar bioactive molecules.
- Synthetic accessibility: High yield (e.g., 98% for CAS 1761-61-1) and scalable conditions, such as room-temperature reactions and catalyst reuse .
- Bioavailability: Predicted log S values (e.g., -2.47 to -1.98) and moderate bioavailability scores (0.55) suggest solubility challenges common to halogenated or fluorinated aromatics .
Properties
IUPAC Name |
2-(5-chloropentyl)-4-methyl-1,2,4-triazine-3,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3O2/c1-12-8(14)7-11-13(9(12)15)6-4-2-3-5-10/h7H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNELUHZXSJVWAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=NN(C1=O)CCCCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Halogenated compounds (e.g., Br in CAS 1761-61-1) exhibit lower solubility compared to trifluoromethyl derivatives (CAS 1533-03-5) due to increased hydrophobicity .
- Fluorinated analogs (e.g., C₁₀H₉F₃O) show enhanced metabolic stability but reduced GI absorption, as seen in their lower bioavailability scores .
Comparison Insights :
Functional Implications :
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